molecular formula C7H11ClN2OS B13499885 2-Methylbenzene-1-sulfonoimidamide hydrochloride

2-Methylbenzene-1-sulfonoimidamide hydrochloride

Cat. No.: B13499885
M. Wt: 206.69 g/mol
InChI Key: CAYFIPMIGYBPHL-UHFFFAOYSA-N
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Description

2-Methylbenzene-1-sulfonoimidamide hydrochloride is a chemical compound with the molecular formula C7H11ClN2OS and a molecular weight of 206.69 g/mol . This compound is known for its unique structure, which includes a sulfonoimidamide group attached to a methylbenzene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzene-1-sulfonoimidamide hydrochloride typically involves the reaction of 2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process includes the careful control of temperature, pressure, and reaction time to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzene-1-sulfonoimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylbenzene-1-sulfonoimidamide hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylbenzene-1-sulfonoimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonoimidamide group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbenzene-1-sulfonoimidamide hydrochloride is unique due to its specific combination of a methylbenzene ring and a sulfonoimidamide group. This structure imparts distinctive chemical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H11ClN2OS

Molecular Weight

206.69 g/mol

IUPAC Name

1-(aminosulfonimidoyl)-2-methylbenzene;hydrochloride

InChI

InChI=1S/C7H10N2OS.ClH/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H3,8,9,10);1H

InChI Key

CAYFIPMIGYBPHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=N)(=O)N.Cl

Origin of Product

United States

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